molecular formula C5H8Cl2O B13464032 (3,3-Dichlorocyclobutyl)methanol

(3,3-Dichlorocyclobutyl)methanol

Cat. No.: B13464032
M. Wt: 155.02 g/mol
InChI Key: SDRWUFYAQREJGT-UHFFFAOYSA-N
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Description

(3,3-Dichlorocyclobutyl)methanol is an organic compound characterized by a cyclobutane ring substituted with two chlorine atoms at the 3-position and a hydroxymethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dichlorocyclobutyl)methanol typically involves the chlorination of cyclobutylmethanol. One common method is the reaction of cyclobutylmethanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate chlorosulfite ester, which subsequently undergoes nucleophilic substitution to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: (3,3-Dichlorocyclobutyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form (3,3-Dichlorocyclobutyl)formaldehyde or (3,3-Dichlorocyclobutyl)carboxylic acid.

    Reduction: The compound can be reduced to (3,3-Dichlorocyclobutyl)methane.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation products include (3,3-Dichlorocyclobutyl)formaldehyde and (3,3-Dichlorocyclobutyl)carboxylic acid.
  • Reduction products include (3,3-Dichlorocyclobutyl)methane.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

(3,3-Dichlorocyclobutyl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies investigating the effects of chlorinated cyclobutyl compounds on biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its biological activity.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,3-Dichlorocyclobutyl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (3,3-Difluorocyclobutyl)methanol
  • (3,3-Dibromocyclobutyl)methanol
  • (3,3-Diiodocyclobutyl)methanol

Comparison: (3,3-Dichlorocyclobutyl)methanol is unique due to the presence of chlorine atoms, which impart distinct chemical and physical properties compared to its fluorinated, brominated, or iodinated counterparts. The chlorine atoms influence the compound’s reactivity, stability, and interactions with other molecules, making it suitable for specific applications where other halogenated analogs may not be as effective.

Properties

Molecular Formula

C5H8Cl2O

Molecular Weight

155.02 g/mol

IUPAC Name

(3,3-dichlorocyclobutyl)methanol

InChI

InChI=1S/C5H8Cl2O/c6-5(7)1-4(2-5)3-8/h4,8H,1-3H2

InChI Key

SDRWUFYAQREJGT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(Cl)Cl)CO

Origin of Product

United States

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